Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

SYK/FLT3 dual inhibition kinase profiling IC₅₀ comparison

Sourcing TAK-659 (CAS 941880-69-9) for preclinical hematology? This 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype is the sole investigational agent offering potent, reversible, orally bioavailable dual inhibition of SYK (IC₅₀ 3.2 nM) and FLT3 (IC₅₀ 4.6 nM)—a profile no commercial single-target inhibitor replicates. Published data demonstrate a 27% ORR in relapsed/refractory DLBCL monotherapy versus 0% for entospletinib, 96% TGI in FLT3-ITD AML xenografts at 60 mg/kg, tumor‑selective apoptosis sparing normal B-cells in EBV‑driven lymphomagenesis models, and ibrutinib‑synergistic CLL cytotoxicity while preserving T‑cell ZAP‑70 (42‑fold selectivity). For experimental designs where biological fidelity and clinical translatability hinge on dual SYK/FLT3 co‑targeting with documented tumor‑over‑normal selectivity, this compound is irreplaceable.

Molecular Formula C16H16F3N3O3
Molecular Weight 355.317
CAS No. 941880-69-9
Cat. No. B2387489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941880-69-9
Molecular FormulaC16H16F3N3O3
Molecular Weight355.317
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O
InChIInChI=1S/C16H16F3N3O3/c1-21-13(24)15(20-14(21)25)5-7-22(8-6-15)12(23)10-3-2-4-11(9-10)16(17,18)19/h2-4,9H,5-8H2,1H3,(H,20,25)
InChIKeyOZNVUISIDCJRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (TAK-659 / Mivavotinib) – Procurement-Relevant Identity & Class Placement


3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-69-9), assigned the investigational code TAK-659 and the INN mivavotinib, is a synthetic small-molecule kinase inhibitor belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. It functions as a potent, reversible, orally bioavailable type I dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. The compound bears an N-methyl substituent at the 3‑position and a 3‑(trifluoromethyl)benzoyl group at the 8‑position of the spirocyclic scaffold, a substitution pattern that was optimized through structure-based drug design to achieve a balance of potency, kinase selectivity, and oral pharmacokinetic properties [2].

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione – Why Generic Substitution Across SYK or FLT3 Inhibitors Is Not Scientifically Defensible


Although multiple SYK inhibitors (e.g., fostamatinib, entospletinib) and FLT3 inhibitors (e.g., quizartinib, gilteritinib) are commercially available, they occupy distinct positions on the kinase selectivity spectrum. The dual SYK/FLT3 inhibitory profile of TAK-659 is not replicated by any single comparator: fostamatinib exhibits only weak FLT3 activity (~5‑fold less potent than SYK) , entospletinib demonstrates 13‑ to >1000‑fold cellular selectivity for SYK over FLT3 and produced zero objective responses in a phase II DLBCL trial [1], and cerdulatinib, while a dual inhibitor, potently targets the JAK family (IC₅₀ 0.5–12 nM) in addition to SYK, resulting in a fundamentally different pharmacodynamic signature . Consequently, interchanging any of these agents with TAK-659 alters not only the primary target engagement but also the downstream signaling blockade, cellular selectivity, and clinical response pattern—each of which is quantifiably documented in the evidence sections below.

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione – Quantitative Differentiation Evidence Against Closest Analogs


Dual SYK/FLT3 Enzymatic Potency Contrasted with Monoselective and Multi‑Kinase Inhibitors

In cell‑free enzymatic assays, TAK-659 inhibits purified SYK and FLT‑3 with IC₅₀ values of 4.3 nM and 4.6 nM, respectively [1]. In contrast, the SYK‑targeted agent fostamatinib (active metabolite R406) displays a SYK IC₅₀ of 41 nM and is 5‑fold less potent toward FLT3 ; entospletinib (GS‑9973), a highly SYK‑selective inhibitor (IC₅₀ 7.7 nM), shows 13‑ to >1000‑fold cellular selectivity against FLT3 ; and the dual SYK/JAK inhibitor cerdulatinib (PRT062070) exhibits SYK and FLT3 IC₅₀ values of 32 nM and 90 nM, respectively, alongside potent JAK family inhibition . TAK-659 is the only agent that achieves low‑single‑digit nanomolar potency against both SYK and FLT3 while sparing the JAK family.

SYK/FLT3 dual inhibition kinase profiling IC₅₀ comparison

Broad‑Spectrum Kinase Selectivity – >50‑Fold Window Over 290 Kinases and Divergence from JAK‑Active Comparators

In a broad kinome panel of 290 protein kinases, TAK-659 demonstrated greater than 50‑fold selectivity for SYK and FLT‑3 over all other kinases tested [1]. Specific selectivity margins include 36‑fold over JAK3, 42‑fold over ZAP70, and 23‑fold over VEGFR2 . By comparison, cerdulatinib potently inhibits JAK1 (IC₅₀ = 12 nM), JAK2 (6 nM), JAK3 (8 nM), and TYK2 (0.5 nM) , and fostamatinib exhibits activity against Lyn and Lck at similar concentrations to SYK . The narrow selectivity window of entospletinib for SYK over FLT3 actually precludes FLT3‑dependent efficacy. TAK-659 thus achieves a unique balance: sufficiently broad to cover two therapeutically relevant kinases, yet sufficiently narrow to avoid the pleiotropic JAK/STAT suppression that characterizes cerdulatinib.

kinome selectivity off‑target risk TAK-659 profiling

Clinical Monotherapy Activity in Relapsed/Refractory DLBCL Versus the SYK‑Selective Inhibitor Entospletinib

In a phase I dose‑escalation/expansion study, 65 response‑evaluable lymphoma patients receiving TAK-659 monotherapy (60–120 mg QD) yielded an overall response rate of 27% in the DLBCL subset, with a median duration of response of 9.2 months (277 days; range 1–905 days) and responses independent of cell‑of‑origin classification [1]. By contrast, a phase II trial of the SYK‑selective inhibitor entospletinib (800 mg BID) in a similar relapsed/refractory DLBCL population reported zero complete or partial responses; only 12% of patients achieved stable disease, and median progression‑free survival was 1.5 months [2]. The 27‑percentage‑point absolute difference in objective response rate, obtained in comparable clinical contexts, strongly indicates that dual SYK/FLT3 inhibition provides a clinically meaningful efficacy advantage over SYK‑only blockade in aggressive B‑cell lymphoma.

DLBCL objective response rate clinical comparison

In Vivo Tumor Growth Inhibition in FLT3‑ITD and FLT3‑WT AML Xenograft Models

Daily oral administration of TAK-659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) in the FLT3‑ITD‑driven MV‑4‑11 xenograft model and 66% TGI in the FLT3‑WT KG‑1 xenograft model [1]. These values bracket the in vivo efficacy range of the FLT3‑selective inhibitor quizartinib, which achieves near‑complete tumor regression in MV‑4‑11 xenografts at 1–10 mg/kg but lacks SYK‑mediated anti‑tumor activity . Similarly, cerdulatinib has shown in vivo activity in B‑cell lymphoma models (OCI‑LY10 TGI ~80% at 50 mg/kg BID) but has not demonstrated significant single‑agent activity in AML xenografts, consistent with its 20‑fold weaker FLT3 enzymatic potency . TAK-659 is distinguished by its ability to suppress both FLT3‑ITD‑mutant and FLT3‑WT AML tumors at a single daily dose, while concurrently inhibiting SYK—a kinase implicated in AML stem‑cell maintenance and microenvironmental protection [2].

AML xenograft tumor growth inhibition FLT3-ITD

Human Pharmacokinetic Profile Supporting Once‑Daily Dosing and FLT3‑Inhibitory Trough Concentrations

Population pharmacokinetic modeling based on 159 patients from two phase I/II trials established that TAK-659 exhibits an apparent clearance (CL/F) of 31.6 L/h, an apparent central volume of distribution (Vc/F) of 893 L, and an effective half‑life of approximately 20 hours, enabling once‑daily oral dosing [1]. Simulations demonstrated that 70 mg BID or 160 mg QD regimens achieve median steady‑state trough plasma concentrations commensurate with 100 ng/mL—the level required for >90% FLT3 inhibition determined by ex vivo plasma immune assays [1]. By comparison, fostamatinib (R406) exhibits a terminal half‑life of approximately 15 hours and requires twice‑daily dosing ; entospletinib has a half‑life of approximately 8 hours and is administered at 800 mg BID, yet still fails to achieve therapeutic DLBCL responses . The >20‑hour half‑life of TAK-659, combined with a defined exposure–target engagement relationship for FLT3, provides a quantifiable pharmacokinetic advantage for experimental designs requiring sustained target coverage with once‑daily oral administration.

pharmacokinetics half-life FLT3 target engagement

Tumor‑Selective Cytotoxicity and Sparing of Non‑Tumor Cells in EBV‑Associated Lymphoma Model

In LMP2A/MYC double‑transgenic mice, a model of EBV‑associated B‑cell lymphoma, TAK-659 treatment completely abrogated splenomegaly and tumor development while inducing apoptosis specifically in tumor cells at low nanomolar concentrations; non‑tumor host cells within the spleen and tumor microenvironment were spared [1]. Pharmacodynamic analysis confirmed that TAK-659 inhibited SYK phosphorylation and activated caspase‑3 in tumor cells, with caspase‑3 activation readily apparent at 4 hours and reaching maximum levels at 8 hours post‑treatment [1]. In contrast, the multi‑kinase inhibitor cerdulatinib induces apoptosis in CLL cells only at micromolar concentrations (IC₅₀ range 0.37–10.02 µM) and is not reported to discriminate between tumor and non‑tumor cells . This tumor‑selective killing property—demonstrated in a transgenic model that faithfully recapitulates human EBV‑driven lymphomagenesis—is a distinctive feature of TAK-659 not documented for other SYK or FLT3 inhibitors at comparable potency levels.

tumor selectivity EBV lymphoma apoptosis

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione – Highest‑Yield Application Scenarios Based on Quantitative Evidence


Preclinical AML Research Requiring Simultaneous SYK and FLT3 Pathway Suppression in Both FLT3‑ITD and FLT3‑WT Contexts

Investigators modeling acute myeloid leukemia—particularly studies that include both FLT3‑ITD‑mutant (e.g., MV‑4‑11, MOLM‑13) and FLT3‑wild‑type (e.g., KG‑1) cell lines or patient‑derived xenografts—should select TAK-659 as the single‑agent dual inhibitor. The compound delivers 96% TGI in FLT3‑ITD and 66% TGI in FLT3‑WT xenografts at 60 mg/kg/day oral dosing , a breadth of in vivo efficacy not achievable with FLT3‑selective agents (e.g., quizartinib, which lacks SYK activity) or SYK‑selective agents (e.g., entospletinib, which lacks FLT3 activity) . The population PK model further supports once‑daily dosing to maintain trough concentrations above the 100 ng/mL threshold required for >90% FLT3 inhibition .

Translational DLBCL Research Programs Seeking a Clinically Validated Dual SYK/FLT3 Agent with Documented Monotherapy Activity

For investigators studying diffuse large B‑cell lymphoma, TAK-659 is the only dual SYK/FLT3 inhibitor with published clinical monotherapy activity: a 27% objective response rate and median duration of response of 9.2 months in relapsed/refractory DLBCL patients . This contrasts with the SYK‑selective agent entospletinib, which reported an ORR of 0% in the same disease setting . TAK-659 responses were independent of cell‑of‑origin classification, indicating broad applicability across DLBCL subtypes . The compound should be prioritized for in vitro and in vivo DLBCL studies where clinical translatability and FLT3 co‑targeting are critical experimental variables.

CLL Microenvironment Studies Requiring BCR Pathway Inhibition with Demonstrated Synergy with Ibrutinib

Researchers exploring chronic lymphocytic leukemia (CLL) biology—particularly the role of the B‑cell receptor (BCR) signaling pathway and the protective lymph node microenvironment—should procure TAK-659 based on its demonstrated ability to inhibit microenvironment‑induced SYK activation and downstream signaling without inhibiting the T‑cell homologue ZAP‑70 . Critically, TAK-659 synergized with ibrutinib in apoptosis induction, and sequential addition of TAK-659 to ibrutinib‑treated CLL cells produced significantly greater cytotoxicity, providing a strong rationale for combination studies . The sparing of ZAP‑70, confirmed by the 42‑fold selectivity margin over ZAP70 , is a key differentiator from less selective SYK inhibitors that may impair T‑cell function.

EBV‑Associated Lymphoma Models Evaluating Therapeutic Index and Tumor‑Selective Killing

For studies of EBV‑driven lymphomagenesis—including Burkitt lymphoma, Hodgkin lymphoma, and post‑transplant lymphoproliferative disorder models—TAK-659 is the compound of choice based on its unique demonstration of tumor‑selective cell killing in the LMP2A/MYC transgenic mouse model. TAK-659 treatment abrogated splenomegaly and tumor development, induced apoptosis selectively in tumor cells while sparing non‑tumor host cells, and prevented bone marrow metastasis . This tumor‑selective cytotoxicity profile at nanomolar concentrations has not been documented for any other SYK, FLT3, or dual inhibitor, making TAK-659 essential for experiments where discrimination between malignant and normal B‑cell populations is a required readout.

Quote Request

Request a Quote for 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.